molecular formula C20H16N2O B8194088 4-Amino-4'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile

4-Amino-4'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194088
M. Wt: 300.4 g/mol
InChI Key: WWUYFXMJRKTDIM-UHFFFAOYSA-N
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Description

4-Amino-4’-(benzyloxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a benzyloxy group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(benzyloxy)-[1,1’-biphenyl]-3-carbonitrile typically involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-(benzyloxy)-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The amino and benzyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Amino-4’-(benzyloxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-4’-(benzyloxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4’-(benzyloxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-5-(4-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c21-13-18-12-17(8-11-20(18)22)16-6-9-19(10-7-16)23-14-15-4-2-1-3-5-15/h1-12H,14,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUYFXMJRKTDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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